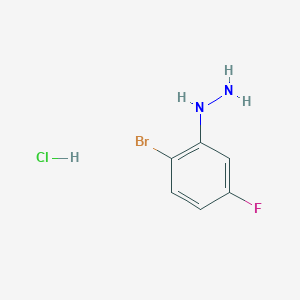

(2-氯-6-氟苯基)肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

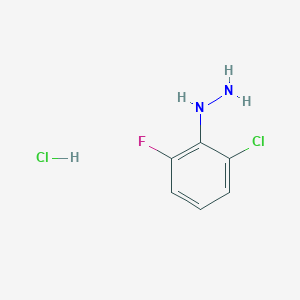

The synthesis of hydrazine derivatives is a topic of interest due to their applications in various fields, including the development of energetic materials and pharmaceuticals. In the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, the condensation of picryl chloride with hydrazine hydrate is employed . Similarly, 4-chloro-2-fluorophenyl hydrazine is synthesized through diazotization and reduction reactions starting from 4-chloro-2-fluoroaniline, with a notable yield of 87.1% . An alternative synthesis using phase transfer catalysis has been reported, which yields 74% of the product .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles have been elucidated, revealing the impact of minor substitutions on the crystal packing and the presence of intramolecular hydrogen bonds . The crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water have been investigated, showing the formation of dimers through hydrogen bonds .

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, often leading to the formation of supramolecular structures. For example, 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines form hydrogen-bonded supramolecular structures in two and three dimensions, with polymorphism observed in one of the derivatives . The reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine is another reaction that leads to the formation of fluorinated pyrido(2,3-c)pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their practical applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine have been studied and theoretically computed, indicating superior performance compared to other energetic materials . The melting point of 4-chloro-2-fluorophenyl hydrazine is reported to be in the range of 59-60°C, with high purity of the product .

科学研究应用

单胺氧化酶抑制剂和高血压

已发现肼对人类具有降压作用,主要是通过其作为单胺氧化酶抑制剂的作用。这些作用与其作为抑制剂的效力没有直接相关性,表明其他机制可能参与其降压作用。对单胺氧化酶抑制剂的研究表明在管理高血压方面具有潜在的治疗应用,尽管在此背景下 (2-氯-6-氟苯基)肼盐酸盐的具体作用和有效性需要进一步研究 (Maxwell 等,1960)。

基于肼的杂质的分析控制

作为药物中的遗传毒性杂质,分析和控制肼、酰肼和腙突出了这些化合物在确保药物安全性和有效性中的关键作用。用于检测和定量分析它们的各种分析技术强调了管理此类杂质的准确和灵敏方法的重要性,反映了肼在科学研究和药物质量控制中的更广泛应用 (Elder 等,2011)。

肼的致癌风险

对肼对人类致癌风险的全面回顾强调了在研究和工业环境中谨慎处理和应用它们的必要性。这篇综述涵盖了几种肼衍生物及其暴露影响,为理解与这些化合物相关的潜在健康风险(包括 (2-氯-6-氟苯基)肼盐酸盐)提供了基础 (Tóth, 1994)。

环境和分析视角

对肼的环境影响和分析检测的研究强调了监测这些化合物的重要性,因为它们具有毒性和潜在的环境污染。专注于开发肼检测传感器和分析方法的研究反映了为减轻这些风险所做的持续努力,确保在各种应用中更安全地使用和处理肼化合物 (Singh 等,2022)。

安全和危害

属性

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIGJFNGDJQHMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

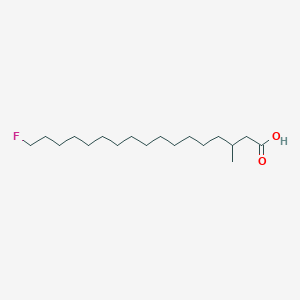

C1=CC(=C(C(=C1)Cl)NN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride | |

CAS RN |

529512-79-6 |

Source

|

| Record name | Hydrazine, (2-chloro-6-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529512-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-chloro-6-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)